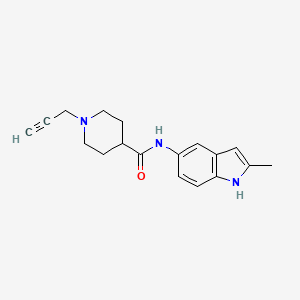

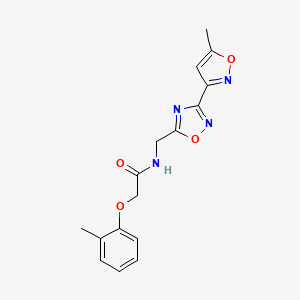

![molecular formula C17H19NO6 B2942804 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one CAS No. 887209-80-5](/img/structure/B2942804.png)

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .

Synthesis Analysis

The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane has been reported in the literature . It can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis

The molecular formula of 1,4-dioxa-8-azaspiro[4.5]decane is C7H13NO2 . It has a molecular weight of 143.18 g/mol . The InChI key, which is a unique identifier for the molecule, is KPKNTUUIEVXMOH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1,4-dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a density of 1.117 g/mL at 20 °C and a boiling point of 108-110 °C . The refractive index is 1.4819 .Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing derivatives of 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one and characterizing their structures through methods like NMR spectroscopy and X-ray diffraction techniques. For instance, compounds with growth-regulating activities have been prepared via the Mannich reaction, showcasing their potential in agricultural applications (Sharifkanov et al., 2001). Similarly, derivatives with potential as water-soluble carcinogenic azo dye sorbents have been synthesized, indicating their utility in environmental remediation (Akceylan et al., 2009).

Antimicrobial and Antioxidative Applications

A study on triaza and dioxa aza spiro derivatives, including the synthesis of 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated significant antibacterial activity against various bacterial strains, highlighting the antimicrobial potential of these compounds (Natarajan et al., 2021). Furthermore, derivatives of 2H-chromen have been isolated from natural sources like the red seaweed Gracilaria opuntia, showing antioxidative properties along with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory effects, suggesting their potential in anti-inflammatory therapies (Makkar & Chakraborty, 2018).

Anticancer and Antitubercular Activities

Compounds derived from 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione have been evaluated for their anticancer and antitubercular activities. Preliminary results showed moderate to potent activity against various cancer cell lines, and significant activity against the MTBH37Rv strain of tuberculosis (Mane et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c19-13-2-1-12-11(9-14(20)24-16(12)15(13)21)10-18-5-3-17(4-6-18)22-7-8-23-17/h1-2,9,19,21H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASULXAUUTXWVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=CC(=C4O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydroxychromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B2942721.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2942723.png)

![N-(3-chloro-4-fluorophenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2942726.png)

![[(E)-[(4E)-5-Methyl-4-(2-methylbenzoyl)oxyimino-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene]amino] 2-methylbenzoate](/img/structure/B2942730.png)

![1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol](/img/structure/B2942731.png)

![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)

![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)

![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)